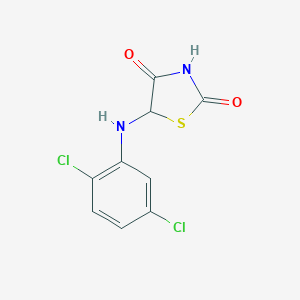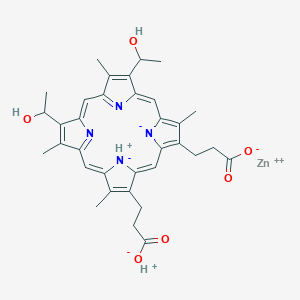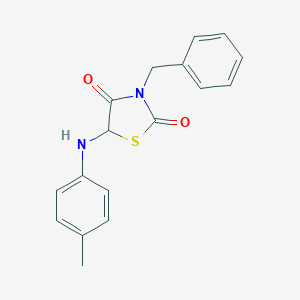![molecular formula C18H18N2O2S B228540 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. The anti-inflammatory and antioxidant properties of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione are thought to be mediated through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. In animal models, 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake, and decrease blood glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for cancer and inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of diabetes. However, one limitation of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its anticancer, anti-inflammatory, and antioxidant effects. Additionally, future studies could focus on improving the solubility and bioavailability of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione, to enhance its pharmacokinetics and therapeutic efficacy.
Synthesis Methods
The synthesis of 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dimethylbenzenamine with benzaldehyde in the presence of glacial acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide and chloroacetic acid to form the thiazolidine-2,4-dione ring. The final product is obtained by benzylating the nitrogen atom of the thiazolidine-2,4-dione ring using benzyl chloride.
Scientific Research Applications
3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in animal models.
properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzyl-5-(2,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-9-15(13(2)10-12)19-16-17(21)20(18(22)23-16)11-14-6-4-3-5-7-14/h3-10,16,19H,11H2,1-2H3 |
InChI Key |
LUNNTDNWMUPPOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)


![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
